molecular formula C9H7BrN2O2 B6273359 2-(5-bromo-1H-indazol-1-yl)acetic acid CAS No. 92567-19-6

2-(5-bromo-1H-indazol-1-yl)acetic acid

Cat. No.: B6273359
CAS No.: 92567-19-6
M. Wt: 255.1
InChI Key:
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Description

2-(5-Bromo-1H-indazol-1-yl)acetic acid is a compound belonging to the indazole family, characterized by a bromine atom at the 5-position of the indazole ring Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-1H-indazol-1-yl)acetic acid typically involves the bromination of indazole followed by the introduction of an acetic acid moiety. One common method includes the reaction of 5-bromoindazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-1H-indazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of de-brominated indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

2-(5-Bromo-1H-indazol-1-yl)acetic acid has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the acetic acid moiety can enhance the compound’s binding affinity and specificity through various interactions, including hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • 2-(5-Chloro-1H-indazol-1-yl)acetic acid
  • 2-(5-Fluoro-1H-indazol-1-yl)acetic acid
  • 2-(5-Iodo-1H-indazol-1-yl)acetic acid

Comparison: 2-(5-Bromo-1H-indazol-1-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

CAS No.

92567-19-6

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.1

Purity

91

Origin of Product

United States

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